molecular formula C14H18O8S B14571068 Tetramethyl 2,2'-[sulfanediylbis(methylene)]di(but-2-enedioate) CAS No. 61784-48-3

Tetramethyl 2,2'-[sulfanediylbis(methylene)]di(but-2-enedioate)

Cat. No.: B14571068
CAS No.: 61784-48-3
M. Wt: 346.35 g/mol
InChI Key: HIIOZGKQUOSFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two but-2-enedioate groups linked by a sulfanediylbis(methylene) bridge, with tetramethyl groups attached to the structure. It is used in various scientific research applications due to its distinct chemical behavior and reactivity.

Properties

CAS No.

61784-48-3

Molecular Formula

C14H18O8S

Molecular Weight

346.35 g/mol

IUPAC Name

dimethyl 2-[(4-methoxy-2-methoxycarbonyl-4-oxobut-2-enyl)sulfanylmethyl]but-2-enedioate

InChI

InChI=1S/C14H18O8S/c1-19-11(15)5-9(13(17)21-3)7-23-8-10(14(18)22-4)6-12(16)20-2/h5-6H,7-8H2,1-4H3

InChI Key

HIIOZGKQUOSFLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(CSCC(=CC(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of but-2-enedioic acid derivatives with sulfanediylbis(methylene) compounds in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties and potential drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylbutane: A hydrocarbon with a similar tetramethyl structure but different functional groups.

    Tetramethylethylenediamine: A diamine compound with tetramethyl groups, used as a ligand in coordination chemistry.

Uniqueness

Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) is unique due to its combination of sulfanediylbis(methylene) and but-2-enedioate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.